molecular formula C18H14N6O5 B2539720 (Z)-3-(3-nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1284268-51-4

(Z)-3-(3-nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2539720
CAS No.: 1284268-51-4
M. Wt: 394.347
InChI Key: YNNMBENINUOARN-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(3-nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H14N6O5 and its molecular weight is 394.347. The purity is usually 95%.
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Scientific Research Applications

Nitrophenyl Compounds and Pyrazole Derivatives

Nitrophenyl compounds and pyrazole derivatives are noted for their versatile applications across various fields of scientific research. While direct studies on (Z)-3-(3-nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide are absent, research on analogous structures provides valuable insights.

  • Antimicrobial and Antiviral Applications

    Research has shown that pyrazoline derivatives, which share a core structural similarity with the compound , exhibit a broad spectrum of biological activities. They are particularly noted for their antimicrobial (antibacterial, antifungal) and antiviral properties. This suggests potential research applications of the compound in developing new antimicrobial and antiviral agents (Shaaban, Mayhoub, & Farag, 2012).

  • Anticancer Research

    Pyrazoline derivatives have also been explored for their anticancer activities. The presence of nitrophenyl groups in compounds has been associated with the development of potential anticancer agents. This indicates that this compound could be a candidate for further research in oncology (Ray et al., 2022).

  • Chemical Synthesis and Heterocyclic Chemistry

    The compound's structure suggests its utility in the synthesis of heterocyclic compounds, a fundamental aspect of medicinal chemistry. Pyrazole and nitrophenyl moieties play critical roles in the synthesis of diverse heterocycles, which are key in developing new drugs and materials (Parmar, Vala, & Patel, 2023).

  • Environmental Chemistry

    Nitrophenols, closely related to the nitrophenyl groups in the compound, have been extensively studied for their occurrence and fate in the environment. This research is crucial for understanding the environmental impact of nitrophenyl-containing compounds, suggesting possible research avenues for the compound in environmental toxicology and chemistry (Harrison et al., 2005).

Properties

IUPAC Name

3-(3-nitrophenyl)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O5/c1-11(12-5-7-14(8-6-12)23(26)27)19-22-18(25)17-10-16(20-21-17)13-3-2-4-15(9-13)24(28)29/h2-10H,1H3,(H,20,21)(H,22,25)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNMBENINUOARN-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.